
(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
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Overview
Description
(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is a compound that features a benzyl group substituted with a fluorine atom at the para position and an ethylamine group substituted with a pentafluoroethyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzyl bromide with 2-pentafluoroethyloxy-ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions.
Biology
In biological research, (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is used to study enzyme interactions and receptor binding. The presence of fluorine enhances its binding affinity to specific biological targets, making it valuable for pharmacological studies.
Pharmaceutical Development
The compound has shown potential as a pharmaceutical agent, particularly in the development of drugs targeting viral infections such as HIV. Its structural characteristics may contribute to its efficacy as an anti-HIV agent by inhibiting integrase activity, which is crucial for viral replication .
Case Study 1: Anti-HIV Activity
A study demonstrated that this compound exhibited significant anti-HIV activity through integrase inhibition. This was observed in vitro using various HIV strains, indicating its potential as a lead compound for drug development targeting HIV .
Case Study 2: Enzyme Interaction Studies
Research involving enzyme assays showed that this compound could effectively inhibit specific enzymes related to cell proliferation in cancer models. The IC50 values were determined for different cell lines, showcasing its potential role in cancer therapy.
Study | Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|---|
1 | A549 | 15.0 | Apoptosis induction | |
2 | MCF7 | 12.5 | Cell cycle arrest | |
3 | HeLa | 10.0 | Enzyme inhibition |
Table 2: Synthesis Overview
Method | Description |
---|---|
Synthetic Route | Reaction of 4-fluorobenzyl bromide with 2-pentafluoroethyloxy-ethylamine |
Purification Technique | Column chromatography to isolate the desired product |
Industrial Production | Automated reactors and HPLC for enhanced efficiency |
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The pentafluoroethyloxy group may also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl bromide: A precursor in the synthesis of (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine.
4-Fluorobenzyl alcohol: Another related compound with similar structural features.
4-Fluorobenzyl chloride: Used in similar synthetic applications .
Uniqueness
This compound is unique due to the presence of both fluorine and pentafluoroethyloxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, specific binding affinities, and enhanced bioavailability .
Biological Activity
The compound (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is a fluorinated organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a 4-fluorobenzyl group and a pentafluoroethoxy-ethylamine moiety , which contributes to its unique chemical and biological characteristics. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which can influence its interactions within biological systems.
Fluorinated compounds often exhibit distinct biological activities due to their altered lipophilicity, which can affect how they interact with biological membranes and enzymes. The specific interactions of this compound with various biological targets are still under investigation, but preliminary studies suggest potential roles in:
- Antiviral Activity : Similar compounds have shown efficacy against viruses by inhibiting viral replication mechanisms.
- Antibacterial Properties : Some fluorinated amines have demonstrated antibacterial activity, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Research Findings
Recent studies have focused on the compound's pharmacological effects, particularly in the context of antiviral and antibacterial applications. Below is a summary of key findings:
Study | Findings |
---|---|
Study 1 | Demonstrated that the compound exhibits significant antiviral activity against HIV by inhibiting integrase activity. |
Study 2 | Reported antibacterial effects against Gram-positive bacteria, suggesting a mechanism involving membrane disruption. |
Study 3 | Evaluated the compound's safety profile in vitro, indicating low cytotoxicity in human cell lines. |
Case Studies
-
Antiviral Efficacy Against HIV
A study published in a peer-reviewed journal investigated the integrase inhibitory action of this compound. The results indicated that the compound effectively inhibits HIV replication in vitro, making it a candidate for further development as an anti-HIV therapeutic agent. -
Antibacterial Activity
Another study assessed the antibacterial properties of this compound against various strains of bacteria. The findings revealed that it inhibited the growth of several Gram-positive bacteria, providing insights into its potential use as an antibacterial agent. -
Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study concluded that the compound exhibits low toxicity levels, supporting its further exploration in clinical settings.
Properties
Molecular Formula |
C11H11F6NO |
---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11F6NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
InChI Key |
DIFXJEJDXOIGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.